molecular formula C13H12N2O4 B2910944 5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 258347-77-2

5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2910944
CAS No.: 258347-77-2
M. Wt: 260.249
InChI Key: CUPNAIUIJDQPFZ-UHFFFAOYSA-N
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Description

5-(4-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The compound exhibits a wide range of C-C-C angles, indicating flexibility and potential diverse interactions in molecular structures. Its supramolecular structures have been studied, revealing the presence of hydrogen-bonded chains and chains of fused hydrogen-bonded rings, hinting at its capacity for complex molecular interactions. The studies of these structures have provided insight into the molecular geometry and intramolecular charge separations, which are crucial for understanding the compound's chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Rezende et al., 2005).

Luminescent Properties and Sensor Applications

The compound has been identified to exhibit aggregation-induced emission (AIE) properties, making it a candidate for the development of luminescent materials. These properties allow it to be used as a fluorescent probe, particularly in the detection of ethanol content in aqueous solutions. The change in emission color by varying the substituent on the phenyl ring from dimethylamino to the methoxy group opens avenues for the development of sensors and other optical devices (Mendigalieva et al., 2022).

Antimycobacterial Activity

The compound, along with similar derivatives, has been synthesized and tested for antimycobacterial activity. The studies revealed that these compounds possess varying strengths of antimycobacterial activity, indicating their potential as candidates for further drug discovery and development in combating mycobacterial infections (Yushin et al., 2020).

Computational Studies and Drug Design

The compound's derivatives have been studied computationally, showing its potential in drug design. The molecular docking studies, along with molecular dynamic simulations, provide valuable insights into the binding energies and stability of the compound with proteinaceous targets, indicating its potential in the development of drugs for diseases such as hypertension (Irshad et al., 2022).

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that these compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound likely affects the pathways related to neuroprotection and anti-inflammation. In similar compounds, the neuroprotective activity is observed by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . The anti-inflammatory properties are observed through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The result of the compound’s action can be inferred from similar compounds. They have shown promising neuroprotective and anti-inflammatory properties . Specifically, they have demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-9-5-3-8(4-6-9)7-10-11(16)14-13(18)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNAIUIJDQPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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